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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dasabuvir, as part of

a combination antiviral regimen, for the treatment of chronic Hepatitis C Virus (HCV) infection in

patients with compensated cirrhosis. The information is compiled from clinical trial data and

prescribing information to guide research and development activities.

Introduction
Dasabuvir is a non-nucleoside NS5B polymerase inhibitor, a direct-acting antiviral agent

against Hepatitis C Virus (HCV).[1][2][3] It is a component of the Viekira Pak regimen, which is

approved for the treatment of chronic HCV genotype 1 infection, including in patients with

compensated (Child-Pugh A) cirrhosis.[3][4][5] Dasabuvir is not recommended for use in

patients with decompensated liver disease (Child-Pugh B or C).[5][6][7] Dasabuvir exerts its

antiviral effect by binding to an allosteric site on the HCV NS5B RNA-dependent RNA

polymerase, inducing a conformational change that prevents viral RNA replication.[8][9]

Signaling Pathway and Mechanism of Action
Dasabuvir targets the HCV NS5B protein, which is an essential enzyme for the replication of

the viral genome. As a non-nucleoside inhibitor, it binds to an allosteric palm domain of the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7980857?utm_src=pdf-interest
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.droracle.ai/articles/15641/what-is-sustained-virologic-response-svr
https://www.drugs.com/dosage/dasabuvir-ombitasvir-paritaprevir-ritonavir.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/206619s020lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/206619s020lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/206619lbl.pdf
https://academic.oup.com/cid/article/52/7/889/300592
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://academic.oup.com/cid/article/52/7/889/300592
https://www.hcvguidelines.org/wp-content/uploads/2025/10/205-Monitoring.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567207/
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-ns5b-polymerase-inhibitors-and-how-do-they-work
https://en.wikipedia.org/wiki/NS5B_inhibitor
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it

inactive and thus halting the synthesis of new viral RNA.[8][10]
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Figure 1: Mechanism of Action of Dasabuvir.

Experimental Protocols
Patient Selection Protocol (Inclusion and Exclusion
Criteria)
The selection of appropriate patients is critical for the safe and effective use of Dasabuvir-
containing regimens in individuals with compensated cirrhosis. The following criteria are based

on those used in pivotal clinical trials such as TURQUOISE-II.[11][12]

Table 1: Patient Inclusion and Exclusion Criteria
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Criteria Inclusion Exclusion

Age 18-70 years <18 or >70 years

HCV Infection

Chronic HCV genotype 1

infection (1a or 1b) with

plasma HCV RNA >10,000

IU/mL

Infection with other HCV

genotypes or co-infection with

Hepatitis B Virus (HBV) or

Human Immunodeficiency

Virus (HIV) in some trial

designs. Note: Viekira Pak is

approved for HCV/HIV-1 co-

infected patients.[4][13]

Cirrhosis Status

Compensated cirrhosis (Child-

Pugh A) documented by liver

biopsy (Metavir score >3 or

Ishak score >4) or FibroScan

(≥14.6 kPa)

Decompensated cirrhosis

(Child-Pugh B or C), or a

history of hepatic

decompensation (e.g., ascites,

variceal bleeding, hepatic

encephalopathy).[14]

Prior Treatment

Treatment-naïve or previously

treated with peginterferon and

ribavirin

Prior treatment with direct-

acting antiviral agents (e.g.,

telaprevir, boceprevir)

Hematology Platelet count ≥60,000/mm³ -

Liver Function

Serum albumin ≥2.8 g/dL, Total

bilirubin <3 mg/dL, INR ≤2.3,

Serum alpha-fetoprotein ≤100

ng/mL

-

Other -

Diagnosis of hepatocellular

carcinoma, pregnancy, or

breastfeeding.[14]

Treatment Protocol: Dosing and Administration
Dasabuvir is administered as part of a combination regimen, Viekira Pak. The dosing is

dependent on the HCV genotype 1 subtype.
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Table 2: Dosing and Administration of Viekira Pak in Compensated Cirrhosis

Component Dosage Frequency Administration

Ombitasvir/Paritaprevi

r/Ritonavir

Two 12.5 mg/75

mg/50 mg fixed-dose

combination tablets

Once daily (morning) With a meal

Dasabuvir One 250 mg tablet
Twice daily (morning

and evening)
With a meal

Treatment Duration:

Genotype 1a with compensated cirrhosis: Viekira Pak plus weight-based ribavirin for 24

weeks. A 12-week duration may be considered for some patients based on prior treatment

history.[3][4][15]

Genotype 1b with compensated cirrhosis: Viekira Pak for 12 weeks.[3][4][15]

Ribavirin Dosing (when applicable):

Weight-based: 1000 mg/day for patients <75 kg and 1200 mg/day for patients ≥75 kg,

administered in two divided doses with food.[4][15]
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Figure 2: Treatment workflow for Dasabuvir-containing regimen.
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\A 12-week duration may be considered for some GT1a patients based on prior treatment
history.*

Patient Monitoring Protocol
Regular monitoring is essential to assess treatment efficacy and manage potential adverse

events.

Table 3: Patient Monitoring Schedule

Timepoint Assessments

Baseline

- Complete blood count (CBC)- International

normalized ratio (INR)- Hepatic function panel

(albumin, total and direct bilirubin, ALT, AST,

alkaline phosphatase)- HCV RNA quantification-

Test for HBV infection (HBsAg and anti-HBc).[2]

[3]

During Treatment

- Weeks 1-4: Hepatic function panel, including

direct bilirubin, should be monitored.[2] - As

clinically indicated: Monitor for signs and

symptoms of hepatic decompensation.[2] - A

≥10-fold increase in ALT from baseline should

prompt treatment discontinuation.[6][16]

Post-Treatment

- 12 weeks after completion of therapy: HCV

RNA quantification to assess for Sustained

Virologic Response (SVR12).[1][17]

Definition of Sustained Virologic Response (SVR): SVR is defined as undetectable HCV RNA in

the blood 12 weeks after the completion of treatment (SVR12) and is considered a virologic

cure.[1][17][18]

Efficacy Data in Compensated Cirrhosis
Clinical trials have demonstrated high efficacy of Dasabuvir-containing regimens in patients

with compensated cirrhosis.
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Table 4: Sustained Virologic Response (SVR12) Rates in Patients with Compensated Cirrhosis

Clinical Trial
Patient
Population

Treatment
Regimen

Treatment
Duration

SVR12 Rate

TURQUOISE-

II[11][19][20]

Genotype 1,

Treatment-naïve

& experienced

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

12 weeks 91.8%

TURQUOISE-

II[11][19][20]

Genotype 1,

Treatment-naïve

& experienced

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

24 weeks 95.9%

TURQUOISE-

III[14]

Genotype 1b,

Treatment-naïve

& experienced

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir

12 weeks 100%

TURQUOISE-

IV[21]

Genotype 1b,

Treatment-naïve

& experienced

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

12 weeks 100%

TOPAZ-II[22][23]

[24]

Genotype 1,

Treatment-naïve

& experienced

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir ±

Ribavirin

12 or 24 weeks
High rates of

SVR achieved

Safety and Tolerability
The combination regimen including Dasabuvir is generally well-tolerated in patients with

compensated cirrhosis.[22]

Common Adverse Events (reported in ≥10% of subjects):

Fatigue

Nausea
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Pruritus

Insomnia

Asthenia

Anemia (when co-administered with ribavirin)[21]

Serious Adverse Events:

Hepatic Decompensation and Liver Failure: Have been reported, primarily in patients with

evidence of advanced or decompensated cirrhosis prior to initiating treatment. Therefore,

careful patient selection is crucial.[25]

ALT Elevations: Approximately 1% of patients in clinical trials experienced ALT elevations

greater than 5 times the upper limit of normal.[20]

Lactic Acidosis: Rare cases have been reported in patients with mild hepatic impairment

(Child-Pugh A).[26]

Conclusion
Dasabuvir, as a key component of the Viekira Pak regimen, offers a highly effective treatment

option for patients with chronic HCV genotype 1 infection and compensated cirrhosis, leading

to high rates of sustained virologic response. Adherence to strict patient selection, dosing, and

monitoring protocols is essential to ensure optimal safety and efficacy in this patient population.

These application notes provide a framework for researchers and drug development

professionals working with this important antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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